![molecular formula C11H12N8O2 B2818392 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034325-84-1](/img/structure/B2818392.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H12N8O2 and its molecular weight is 288.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique structure that combines a methoxy-substituted triazolo-pyridazine core with a triazole and carboxamide moiety. This structural diversity may enhance its solubility and bioavailability compared to other derivatives lacking such modifications.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step procedures. Common methods include:
- Cyclization : Involves the reaction of hydrazine derivatives with dicarbonyl compounds.
- Reagents : Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation.
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The mechanism of action for this compound may involve:
- Inhibition of Oncogenes : The compound interacts with BET proteins to inhibit oncogene expression such as c-Myc.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cell lines.
Anticancer Properties
Recent studies have highlighted the compound's potent antiproliferative effects against various cancer cell lines. For instance:
Compound | Cell Line | GI% Value | IC50 (μM) | Mechanism |
---|---|---|---|---|
4g | MCF7 | 29.08 | 0.163 ± 0.01 | Induces apoptosis via caspase activation |
4a | Various | 55.84 | 0.283 ± 0.01 | Dual inhibition of c-Met and Pim-1 |
Compounds such as 4g have demonstrated significant inhibitory activity against c-Met and Pim-1 kinases, which are critical in cancer progression and therapy resistance .
Antimicrobial Activity
Additionally, derivatives of the compound have shown promising antimicrobial properties. Similar compounds have been evaluated for their efficacy against various pathogens:
Compound Name | Structure Features | Biological Activity |
---|---|---|
SLU-2633 | Triazolopyridazine core | Antiparasitic |
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | Chlorine substitution on triazole | Antimicrobial |
Case Studies
Case Study 1: Antiproliferative Activity
A study focusing on the dual inhibition of c-Met and Pim-1 by this compound found that this compound significantly reduced cell viability in breast cancer cell lines. The mechanism involved apoptosis induction through increased caspase activity and modulation of the PI3K-Akt-mTOR pathway .
Case Study 2: Antimicrobial Effects
Another investigation assessed the antimicrobial potential of similar triazolo-pyridazine derivatives against bacterial strains. The results indicated that these compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer properties. Its mechanism of action includes the inhibition of key kinases involved in cancer progression:
- c-Met Kinase Inhibition : The compound has been shown to inhibit c-Met kinase activity, which is often overexpressed in various cancers. In vitro studies have demonstrated an IC50 value of 0.163 μM against c-Met .
- Antitumor Activity : Derivatives of this compound have shown strong cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), leading to cell cycle arrest and increased apoptosis rates .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have screened various derivatives for their effectiveness against bacterial strains. Some derivatives demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Beyond its anticancer and antimicrobial effects, this compound shows potential as an inhibitor for several enzymes linked to inflammatory and autoimmune diseases. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological development .
Study on MCF-7 Cell Line
In a detailed study involving MCF-7 breast cancer cells:
- The compound caused significant cell cycle arrest in the S phase.
- Apoptosis rates increased by 29.61-fold compared to control cells.
- Mechanistic investigations revealed elevated levels of caspase-9 and decreased phosphorylation of signaling molecules such as PI3K and AKT .
In Vivo Studies
In vivo studies are necessary to further validate the therapeutic potential of this compound. Preliminary results indicate promising outcomes in animal models for both anticancer and antimicrobial applications.
Eigenschaften
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O2/c1-18-6-7(13-17-18)11(20)12-5-9-15-14-8-3-4-10(21-2)16-19(8)9/h3-4,6H,5H2,1-2H3,(H,12,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCJNOCHBWCCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.